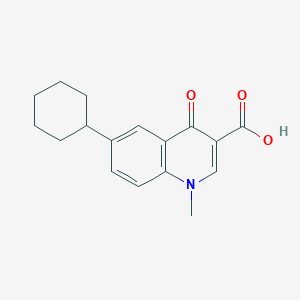![molecular formula C23H16N2 B12922575 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline CAS No. 31422-06-7](/img/structure/B12922575.png)
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloisoquinoline core with a phenyl group at the 3-position and a pyridinyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a tandem reaction involving the condensation of an aldehyde with an amine followed by cyclization can be used to form the pyrroloisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activities against fibroblast growth factor receptors.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is unique due to its specific structural features and the presence of both phenyl and pyridinyl groups.
特性
CAS番号 |
31422-06-7 |
|---|---|
分子式 |
C23H16N2 |
分子量 |
320.4 g/mol |
IUPAC名 |
3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H |
InChIキー |
XNXANYUINWPIPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


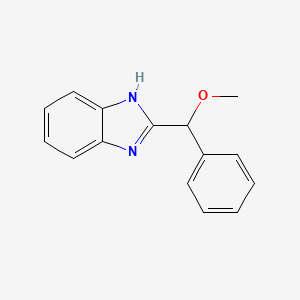
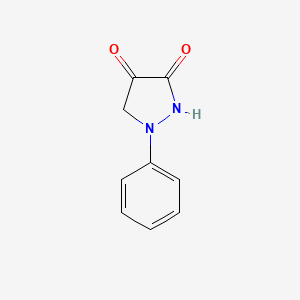
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)

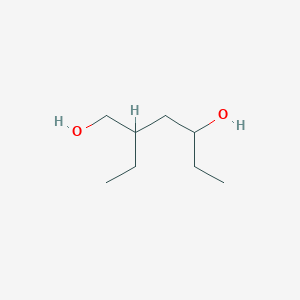
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
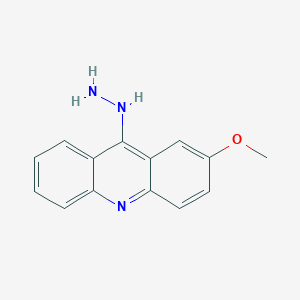
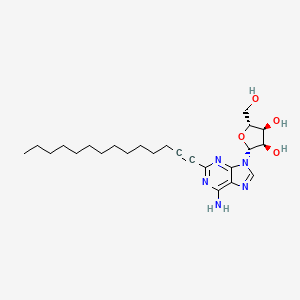
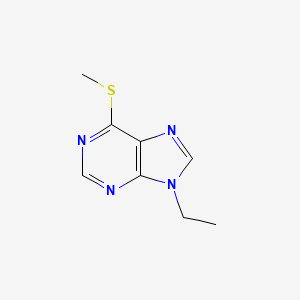
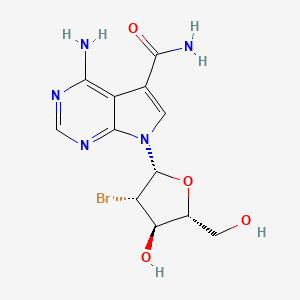
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)

